N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-ethoxynaphthalene-1-carboxamide
Description
This compound features a naphthalene core substituted with a 2-ethoxy group and a carboxamide at position 1. The carboxamide is linked to an ethyl chain bearing two dimethylamino groups: one on the ethyl moiety and another on the para-position of the attached phenyl ring. The ethoxy group contributes to lipophilicity, balancing the molecule's physicochemical profile .
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-ethoxynaphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O2/c1-6-30-23-16-13-18-9-7-8-10-21(18)24(23)25(29)26-17-22(28(4)5)19-11-14-20(15-12-19)27(2)3/h7-16,22H,6,17H2,1-5H3,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDRPGQJGRCGER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC(C3=CC=C(C=C3)N(C)C)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Naphthalenecarboxamide Derivatives
N-(4-(Dimethylamino)benzyl)-N-(4-isopropylphenyl)-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide hydrochloride
- Key Differences: Replaces the ethoxy group with a methoxy substituent, slightly reducing steric bulk. Uses a tetrahydronaphthalene (partially saturated) core, which may enhance conformational flexibility. Includes an isopropylphenyl group instead of a dimethylaminoethyl chain, altering hydrophobicity and receptor interactions.
- Implications : The saturated core and methoxy group could improve metabolic stability compared to the fully aromatic target compound .
4-[[4-(Diethylamino)-2-methylphenyl]imino]-1,4-dihydro-N-methyl-1-oxo-2-naphthalenecarboxamide (CAS 102187-53-1)
- Key Differences: Substitutes dimethylamino with diethylamino, increasing steric hindrance and lipophilicity.
- Data : Molecular weight = 375.46 g/mol; Formula = C23H25N3O2.
- Implications: The diethylamino group may reduce water solubility compared to the target compound, while the imino linkage could affect reactivity in biological systems .
Aromatic System Variants
N-[2-(Dimethylamino)ethyl]-2-phenyl-1H-benzimidazole-4-carboxamide
- Key Differences: Replaces naphthalene with a benzimidazole core, introducing a heterocyclic system with basic nitrogen atoms. Retains the dimethylaminoethyl group but lacks the ethoxy substituent.
- Data : Molecular weight = 308.38 g/mol; Formula = C18H20N4O.
Substituent and Linker Modifications
N-{2-[4-(Acetylamino)phenyl]ethyl}-1-hydroxynaphthalene-2-carboxamide
- Replaces ethoxy with a hydroxyl group, enhancing polarity.
- Implications : The hydroxyl group may improve aqueous solubility but increase susceptibility to oxidative metabolism compared to the ethoxy group in the target compound .
Ethyl 4-(dimethylamino) benzoate vs. 2-(Dimethylamino) ethyl methacrylate
- Key Findings (from resin studies): Ethyl 4-(dimethylamino) benzoate exhibits higher reactivity and better physical properties in polymer matrices than 2-(dimethylamino) ethyl methacrylate. The para-dimethylamino configuration in the benzoate enhances electron donation, stabilizing radical intermediates.
- Implications: The target compound’s para-dimethylaminophenyl group may similarly enhance stability in synthetic or biological contexts .
Q & A
Q. How to design experiments to map metabolic pathways and identify reactive metabolites?
Q. Methodological Notes
- Contradiction Management : Conflicting data (e.g., varying IC values) may arise from assay conditions (e.g., ATP concentrations in kinase assays). Replicate studies under standardized protocols (e.g., Eurofins Panlabs panel) and validate with orthogonal assays .
- Advanced Synthesis : For scale-up, transition from batch to continuous flow reactors to improve heat/mass transfer. Process analytical technology (PAT) tools (e.g., ReactIR) monitor reaction progression in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
